molecular formula C18H19N3O4 B11113962 N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide

N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide

Cat. No.: B11113962
M. Wt: 341.4 g/mol
InChI Key: VQSKQVPYCAMVSX-YBFXNURJSA-N
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Description

N-[4-({2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BUTANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone linkage and a butanamide group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BUTANAMIDE typically involves the condensation of 2,4-dihydroxybenzaldehyde with a hydrazine derivative, followed by the reaction with a butanamide precursor. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones

    Reduction: Formation of corresponding alcohols or amines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

N-[4-({2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BUTANAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or a bioactive molecule.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-({2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its phenolic groups can participate in hydrogen bonding and π-π interactions, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({2-[(E)-(2,4-dihydroxyphenyl)methylidene]hydrazino}carbonyl)phenyl]acetamide
  • 4-(tert-butyl)-N-[4-({2-[(E)-(2,4-dihydroxyphenyl)methylidene]hydrazino}carbonyl)phenyl]benzamide

Uniqueness

N-[4-({2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BUTANAMIDE stands out due to its butanamide group, which imparts unique chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

4-(butanoylamino)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H19N3O4/c1-2-3-17(24)20-14-7-4-12(5-8-14)18(25)21-19-11-13-6-9-15(22)10-16(13)23/h4-11,22-23H,2-3H2,1H3,(H,20,24)(H,21,25)/b19-11+

InChI Key

VQSKQVPYCAMVSX-YBFXNURJSA-N

Isomeric SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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